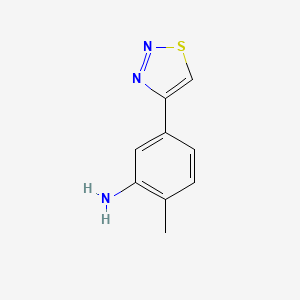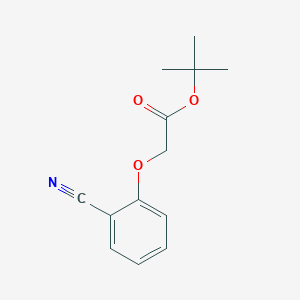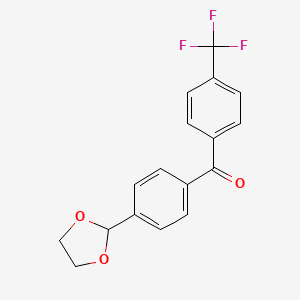
(2E)-3-(3,5-二甲基-1H-吡唑-4-基)丙烯酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a 3,5-dimethylpyrazole moiety attached to an acrylic acid group
科学研究应用
(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid typically involves the condensation of 3,5-dimethylpyrazole with an appropriate acrylic acid derivative. One common method is the reaction of 3,5-dimethylpyrazole with acryloyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for (2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the acrylic acid group to an alcohol or other reduced forms.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols. Substitution reactions can lead to a wide range of functionalized pyrazole derivatives.
作用机制
The mechanism of action of (2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The pyrazole moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The acrylic acid group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
3,5-Dimethylpyrazole: A precursor to (2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid, used in various chemical syntheses.
Pyrazole: The parent compound of the pyrazole family, with a wide range of applications in medicinal chemistry.
Acrylic Acid: A simple unsaturated carboxylic acid used in the production of polymers and other chemicals.
Uniqueness
(2E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)acrylic acid is unique due to the combination of the pyrazole and acrylic acid moieties. This dual functionality allows it to participate in a variety of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.
属性
IUPAC Name |
(E)-3-(3,5-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-7(3-4-8(11)12)6(2)10-9-5/h3-4H,1-2H3,(H,9,10)(H,11,12)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDQAJYMPKNREP-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)






![Ethyl 6-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1328052.png)
![1-[1-(4-chlorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1-ethanone](/img/structure/B1328057.png)

![3-[1-(4-Methyl-1,3-benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1328059.png)
![2-[4-(Hydroxymethyl)piperidino]-5-nitrobenzenecarbaldehyde](/img/structure/B1328060.png)

